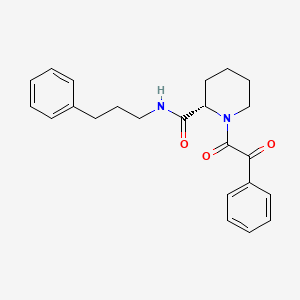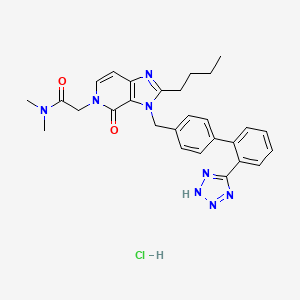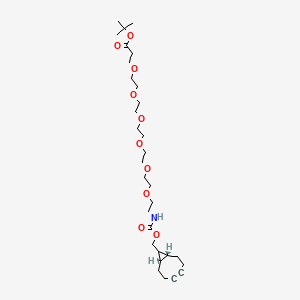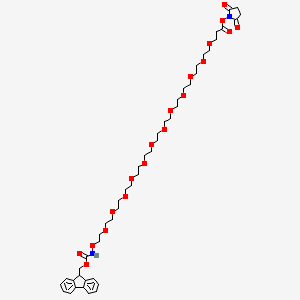
GHRP-2 TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GHRP-2 TFA is an orally bioavailable synthetic growth hormone (GH) secretagogue and an agonist of the GH secretagogue receptor (GHS-R), which is also known as the ghrelin receptor. It induces GH release from pituitary cells and binds to hypothalamic membranes. GHRP-2 TFA also increases food intake and weight gain.
Wissenschaftliche Forschungsanwendungen
Neuroregulation of Growth Hormone Secretion
GHRP-2 TFA plays a significant role in the neuroregulation of growth hormone (GH) secretion. This peptide, along with key neurotransmitters and neuromodulators, forms part of the complex GHRH somatostatin-GH-IGF-I feedback axis. This system is sensitive to various neuroregulators, environmental stressors, and genetic factors. Understanding GHRP-2 TFA's role in this axis could lead to advancements in molecular and clinical tools for diagnosing and treating conditions with abnormal GH secretion (Giustina & Veldhuis, 1998).
Therapeutic Applications in Anorexia Nervosa
GHRP-2 TFA has been explored as a therapeutic agent for conditions like anorexia nervosa. It exhibits agonistic action for the ghrelin receptor and is known to increase food intake, offering potential clinical applications for treating severe emaciation in anorexia nervosa patients (Haruta et al., 2015).
Pharmacokinetics and Pharmacodynamics in Pediatric Therapy
The pharmacokinetics and pharmacodynamics of GHRP-2 TFA have been studied in children with short stature, indicating its potential as a therapy for children with inadequate secretion of GH. Understanding its pharmacokinetic properties can guide the development of dosing regimens suitable for pediatric patients (Pihoker et al., 1998).
Role in Cardiovascular Health
GHRP-2 TFA might have cardiovascular implications. Studies suggest it could suppress vascular oxidative stress without reducing atherosclerosis. This indicates a potential antioxidant effect, though its impact on plaque burden is yet to be fully understood (Titterington et al., 2009).
Impact on Feeding Behavior and Growth Hormone Secretion
GHRP-2 TFA, acting as a synthetic agonist of ghrelin, influences feeding behavior and growth hormone secretion. It has been shown to increase food intake in human subjects when administered acutely, suggesting its potential utility in studying ghrelin effects on eating behavior (Laferrère et al., 2005).
Application in Pediatric Growth Disorders
Intranasal administration of GHRP-2 TFA has been examined for its effects on children with short stature, indicating a significant increase in growth velocity without major changes in IGF-1 or IGFBP-3 concentrations. This suggests its potential as a noninvasive treatment option for growth disorders in children (Pihoker et al., 1997).
Eigenschaften
Produktname |
GHRP-2 TFA |
|---|---|
Molekularformel |
C47H56F3N9O8 |
Molekulargewicht |
932.02 |
IUPAC-Name |
D-alanyl-3-(2-naphthalenyl)-D-alanyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide, 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C45H55N9O6.C2HF3O2/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46;3-2(4,5)1(6)7/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60);(H,6,7)/t27-,28+,36+,37-,38-,39+;/m1./s1 |
InChI-Schlüssel |
SJZQAIGZTGCVNW-DTAFKERUSA-N |
SMILES |
C[C@@H](N)C(N[C@H](CC1=CC=C(C=CC=C2)C2=C1)C(N[C@@H](C)C(N[C@@H](CC3=CNC4=C3C=CC=C4)C(N[C@H](CC5=CC=CC=C5)C(N[C@@H](CCCCN)C(N)=O)=O)=O)=O)=O)=O.FC(F)(C(O)=O)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
D-Ala-3-(2-naphthalenyl)-D-Ala-L-Ala-L-Trp-D-Phe-L-lysinamide TFA, GHRP-2 TFA, Growth Hormone-Releasing Peptide 2 TFA, KP-102 TFA, Pralmorelin TFA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







